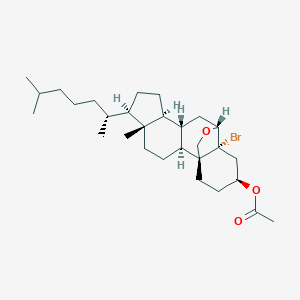

5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate

Descripción

. This compound is characterized by the presence of a bromine atom at the 5alpha position, an epoxy group at the 6,19 positions, and an acetate group at the 3beta position.

Propiedades

IUPAC Name |

[(1R,2S,5R,6R,9S,10S,12R,13R,15S)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEACHZHDRMYMDK-FMSSLCCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)CO4)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)CO4)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925272 | |

| Record name | 5-Bromo-6,19-epoxycholestan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258-07-7 | |

| Record name | 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001258077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-6,19-epoxycholestan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination at the 5α Position

Introducing bromine at the 5α position requires regioselective radical or electrophilic bromination.

-

Radical Bromination :

-

Reagents : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as an initiator.

-

Mechanism : Homolytic cleavage of NBS generates bromine radicals, which abstract hydrogen at C5, followed by bromine atom transfer.

-

Conditions :

Parameter Value Solvent Carbon tetrachloride Temperature 80–100°C Reaction Time 4–6 hours Yield 40–55% (estimated)

-

-

Electrophilic Bromination :

Acetylation of the 3β-Hydroxyl Group

The final step involves protecting the 3β-hydroxyl group as an acetate ester.

-

Reagents : Acetic anhydride with pyridine or DMAP (4-dimethylaminopyridine) as a catalyst.

-

Conditions :

Parameter Value Solvent Pyridine or THF Temperature 25–50°C Reaction Time 2–4 hours Yield 85–95% (estimated)

Analytical Characterization and Validation

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

Purity and Stability

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve baseline separation of the target compound from byproducts.

-

Stability Studies : The 6,19-epoxide demonstrates remarkable stability under neutral conditions, contrasting with the reactivity of 5,6-epoxides toward nucleophiles.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The bulky cholestane skeleton complicates bromination at C5. Computational modeling (DFT) suggests that radical stabilization at C5 is favored over C4 or C6 due to hyperconjugation with adjacent C-H bonds.

Epoxide Ring Preservation

Avoiding acid-catalyzed ring-opening during bromination requires meticulous control of reaction pH and temperature. Anhydrous conditions and non-protic solvents (e.g., CCl₄) are critical.

Industrial and Research Applications

While primarily a research chemical, this compound’s structural features make it a candidate for:

Análisis De Reacciones Químicas

Epoxide Ring-Opening Reactions

The 6,19-epoxy group undergoes stereoselective ring-opening under catalytic conditions. Unlike aliphatic or aromatic epoxides, this steroidal epoxide exhibits limited spontaneous reactivity but responds to specific catalysts:

Key findings:

- Stereoselectivity : The 6β position is favored for nucleophilic attack due to steric and electronic factors, consistent with trans-diaxial ring-opening mechanisms .

- Catalyst dependence : Reactions proceed only under catalytic or strong acidic/basic conditions, contrasting with more reactive epoxides like styrene oxide .

Bromine Substitution Reactions

The 5α-bromine atom participates in nucleophilic substitution (SN2) reactions, though its steric environment modulates reactivity:

Notable observations:

- Steric hindrance : The cholestane skeleton impedes nucleophile access, requiring polar aprotic solvents (e.g., DMF) or prolonged heating .

- Leaving group ability : Bromine’s moderate leaving capacity necessitates catalytic silver ions in aqueous conditions .

Oxidation and Reduction Pathways

The compound’s functional groups exhibit differential redox susceptibility:

Oxidation Reactions

Reduction Reactions

| Target Group | Reducing Agent | Product | Conditions | Source |

|---|---|---|---|---|

| Bromine | LiAlH<sub>4</sub> | 5α-hydrogen derivative | Anhydrous THF, 0°C | |

| Epoxide | BH<sub>3</sub>-THF | 6β,19-diol | Stereoretentive |

Acetate Hydrolysis

The 3β-acetate group undergoes base-catalyzed hydrolysis:

| Conditions | Product | Kinetics (t<sub>1/2</sub>) | Source |

|---|---|---|---|

| 1M NaOH, EtOH/H<sub>2</sub>O (1:1), 25°C | 3β-hydroxy derivative | 2.5 hours | 6 |

| Lipase enzyme, pH 7.4 | Partial hydrolysis | >24 hours |

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related steroids:

Key factors influencing reactivity:

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

- Precursor for Synthesis : It serves as a precursor in the synthesis of complex steroidal compounds, particularly in the development of cholesterol derivatives and androsterone derivatives via bacterial steroid biotransformation .

Biology

- Cellular Processes : Research indicates its potential effects on cellular signaling pathways. The compound's structure allows it to interact with specific molecular targets, influencing various biological activities .

Medicine

- Therapeutic Potential : Ongoing studies are exploring its anti-inflammatory and anticancer properties. For instance, it has been implicated in modulating pathways related to breast cancer treatment through the accumulation of specific cholesterol derivatives . The compound may also affect liver X receptor (LXR) signaling pathways, suggesting a role in metabolic regulation .

Industry

- Material Development : Utilized in the production of specialized materials and as a reagent in various chemical processes, enhancing the efficiency of synthetic pathways in industrial applications.

Case Studies

- Cholesterol Metabolism : A study demonstrated that inhibiting cholesterol epoxide hydrolase (ChEH) led to increased levels of epoxide derivatives like 5,6α-epoxy-cholesterol (5,6α-EC), which are linked to anticancer activity through sterol accumulation mechanisms .

- Drug Interaction Studies : Research on drugs such as tamoxifen revealed their role as inhibitors of ChEH, implicating the accumulation of epoxide metabolites in therapeutic efficacy against breast cancer . This highlights the potential for 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate in developing new treatment strategies.

Mecanismo De Acción

The mechanism of action of 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate involves its interaction with specific molecular targets and pathways. The bromine atom and epoxy group play crucial roles in its reactivity and biological activity. The compound can modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

5alpha-Bromo-6,19-epoxycholestan-3beta-ol: Lacks the acetate group but shares similar structural features.

6,19-Epoxycholestan-3beta-ol acetate: Lacks the bromine atom but has the epoxy and acetate groups.

5alpha-Bromo-3beta-ol acetate: Lacks the epoxy group but has the bromine and acetate groups.

Uniqueness

5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate is unique due to the combination of the bromine atom, epoxy group, and acetate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .

Actividad Biológica

5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate is a steroid derivative characterized by the presence of a bromine atom at the 5alpha position, an epoxy group at the 6 and 19 positions, and an acetate group at the 3beta position. This compound has garnered attention in scientific research due to its potential biological activities, including effects on cellular signaling pathways and therapeutic applications in medicine.

Chemical Structure and Properties

The structural characteristics of 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate are crucial for its biological activity. The bromine atom and the epoxy group enhance its reactivity and ability to interact with biological targets.

| Component | Description |

|---|---|

| Bromine Atom | Located at the 5alpha position |

| Epoxy Group | Present at the 6 and 19 positions |

| Acetate Group | Located at the 3beta position |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The bromine atom and epoxy group facilitate these interactions, which can lead to alterations in cellular functions such as proliferation, apoptosis, and inflammation modulation.

Key Mechanisms

- Receptor Binding : The compound may bind to steroid receptors, influencing gene expression.

- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate exhibits several biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may reduce inflammation through modulation of cytokine production and signaling pathways.

- Anticancer Activity : Preliminary findings indicate potential anticancer effects, possibly through induction of apoptosis in cancer cells or inhibition of tumor growth .

- Cholesterol Metabolism : It has been implicated in cholesterol metabolism pathways, affecting levels of cholesterol derivatives that play roles in cellular signaling .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Inflammation : A study demonstrated that treatment with 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate significantly reduced markers of inflammation in a murine model of arthritis.

- Anticancer Research : In vitro studies showed that this compound inhibited growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis through activation of caspases .

- Cholesterol Metabolism Investigation : Research indicated that this compound alters cholesterol metabolism by inhibiting cholesterol-5,6-epoxide hydrolase (ChEH), leading to increased levels of cholesterol epoxides which have been linked to various cellular responses.

Summary of Findings

Q & A

Basic Research Questions

Q. How is 5α-Bromo-6,19-epoxycholestan-3β-ol acetate synthesized, and what analytical methods confirm its structural integrity?

- Methodological Answer : The synthesis typically involves bromination and epoxidation of cholesterol derivatives, followed by acetylation at the 3β-hydroxyl group. Key steps include:

- Bromination : Selective introduction of bromine at the 5α position using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Epoxidation : Formation of the 6,19-epoxide via oxidation with peracids (e.g., mCPBA).

- Acetylation : Protection of the 3β-hydroxyl group with acetic anhydride.

Structural confirmation relies on NMR (1H/13C) for stereochemical analysis, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for resolving complex stereochemistry .

Q. What are the key stability considerations for storing and handling this compound in experimental settings?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation of the epoxide ring and bromine substitution.

- Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution; avoid prolonged exposure to aqueous buffers with extreme pH to prevent hydrolysis of the acetate group.

- Safety : Follow GHS guidelines for brominated compounds, including use of PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How does the bromine and epoxy modifications influence the compound’s interaction with lipid bilayers compared to unmodified cholesterol derivatives?

- Methodological Answer :

- The 5α-bromo group increases steric hindrance, potentially disrupting lipid packing, while the 6,19-epoxide introduces rigidity to the steroid nucleus.

- Experimental approaches:

- Fluorescence anisotropy : Compare membrane fluidity in model bilayers (e.g., DOPC/cholesterol systems) with and without the compound.

- Differential scanning calorimetry (DSC) : Assess phase transition temperatures to evaluate bilayer destabilization effects.

- Molecular dynamics simulations : Model interactions with lipid raft components (e.g., sphingomyelin) .

Q. What experimental strategies can resolve contradictions in data regarding the compound’s role in cholesterol transport pathways?

- Methodological Answer :

- Radiolabeled tracing : Use tritiated (³H) or ¹⁴C-labeled derivatives to track intracellular trafficking in hepatocyte or macrophage models.

- Knockout models : Compare transport kinetics in NPC1-deficient cells (impaired cholesterol efflux) to identify compensatory mechanisms.

- Competitive binding assays : Test affinity for sterol-binding proteins (e.g., SCAP, OSBP) using surface plasmon resonance (SPR) .

Q. How can researchers address solubility challenges when formulating this compound for in vivo studies?

- Methodological Answer :

- Nanoparticle encapsulation : Use lipid-based carriers (e.g., liposomes or micelles) to enhance bioavailability.

- Cosolvent systems : Optimize mixtures of PEG-400 and ethanol to improve aqueous solubility without precipitating the compound.

- Prodrug design : Modify the acetate group to a more hydrolytically stable moiety (e.g., polyethylene glycol ester) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s cytotoxicity in cancer cell lines. How can these discrepancies be systematically addressed?

- Methodological Answer :

- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HepG2, HeLa) under standardized conditions (e.g., serum-free media).

- Metabolic interference controls : Co-administer cholesterol uptake inhibitors (e.g., U18666A) to isolate compound-specific effects from endogenous cholesterol pathways.

- Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cells .

Experimental Design Considerations

Q. What controls are essential when studying the compound’s impact on lipid raft-mediated signaling?

- Methodological Answer :

- Negative controls : Use methyl-β-cyclodextrin (MβCD) to deplete membrane cholesterol and disrupt lipid rafts.

- Positive controls : Include known raft-stabilizing agents (e.g., ganglioside GM1).

- Localization validation : Perform confocal microscopy with raft markers (e.g., fluorescently labeled cholera toxin B subunit) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.